molecular formula C11H20O2 B3053253 1-(Diethoxymethyl)cyclohex-1-ene CAS No. 52428-45-2

1-(Diethoxymethyl)cyclohex-1-ene

Cat. No.: B3053253
CAS No.: 52428-45-2
M. Wt: 184.27 g/mol
InChI Key: OMPCPTLXEPZMBY-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)cyclohex-1-ene is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol. This compound features a cyclohexene ring substituted with a diethoxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(Diethoxymethyl)cyclohex-1-ene typically involves the reaction of cyclohexene with diethoxymethane under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with diethoxymethane to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Diethoxymethyl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the diethoxymethyl group is replaced by other functional groups using reagents like sodium ethoxide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethoxymethyl)cyclohex-1-ene is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Diethoxymethyl)cyclohex-1-ene involves its reactivity towards various chemical reagents. The diethoxymethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyclohexene ring can undergo addition reactions, where electrophiles or nucleophiles add to the double bond, leading to the formation of new products .

Comparison with Similar Compounds

1-(Diethoxymethyl)cyclohex-1-ene can be compared with similar compounds such as:

    Cyclohexene: Lacks the diethoxymethyl group, making it less reactive in certain substitution reactions.

    1-Methylcyclohex-1-ene: Contains a methyl group instead of a diethoxymethyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its diethoxymethyl group, which provides distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

1-(diethoxymethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPCPTLXEPZMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CCCCC1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501837
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52428-45-2
Record name 1-(Diethoxymethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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